

# Application Notes and Protocols for Olgotrelvir in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Olgotrelvir (formerly STI-1558) is an orally bioavailable prodrug of its active form, AC1115. It is a novel dual inhibitor targeting two key host and viral proteases involved in the lifecycle of SARS-CoV-2: the viral main protease (Mpro or 3CLpro) and the host's Cathepsin L (CTSL)[1] [2][3]. This dual mechanism of action, inhibiting both viral replication and entry, makes Olgotrelvir a promising candidate for the treatment of COVID-19[1][4]. High-throughput screening (HTS) assays are crucial for the discovery and characterization of antiviral agents like Olgotrelvir. These notes provide an overview of the application of Olgotrelvir in relevant HTS assays and detailed protocols for their implementation.

## **Mechanism of Action**

**Olgotrelvir** is converted in plasma to its active metabolite, AC1115[1][2]. AC1115 exerts its antiviral effect by:

- Inhibiting SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease essential for the cleavage of the viral polyproteins into functional proteins required for viral replication[1]
   [4]. Inhibition of Mpro blocks the viral life cycle.
- Inhibiting Human Cathepsin L (CTSL): CTSL is a host cysteine protease located in the endosomes. SARS-CoV-2 can enter host cells via an endosomal pathway that requires the



cleavage of the viral spike (S) protein by CTSL to facilitate membrane fusion[1][4]. By inhibiting CTSL, **Olgotrelvir** can block this viral entry route.

This dual-targeting strategy offers the potential for enhanced antiviral efficacy and a higher barrier to the development of viral resistance[4].

## **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo efficacy of **Olgotrelvir** and its active form, AC1115.

Table 1: In Vitro Inhibitory Activity of AC1115

| Target                       | Assay Type        | Value          | Reference |
|------------------------------|-------------------|----------------|-----------|
| SARS-CoV-2 Mpro<br>(WA-1)    | Enzyme Inhibition | IC50 = 2.7 nM  | [5]       |
| SARS-CoV-2 Mpro<br>(Omicron) | Enzyme Inhibition | IC50 = 14.3 nM | [5]       |
| Human Cathepsin L            | Enzyme Inhibition | IC50 = 27.4 pM | [5]       |

Table 2: In Vitro Antiviral Activity of AC1115 and Olgotrelvir



| Compound    | Cell Line                                              | SARS-CoV-<br>2 Variant                           | Assay Type  | Value                    | Reference |
|-------------|--------------------------------------------------------|--------------------------------------------------|-------------|--------------------------|-----------|
| AC1115      | Vero E6                                                | WA-1                                             | Cell-based  | EC50 = 1 μM              | [5]       |
| AC1115      | Vero E6                                                | Omicron<br>BA.5                                  | Cell-based  | EC50 = 0.8<br>μΜ         | [5]       |
| Olgotrelvir | Vero E6                                                | WA-1, Alpha,<br>Beta, Delta,<br>Lambda,<br>Gamma | Cell-based  | EC50 = 0.28 -<br>4.26 μM | [6][7]    |
| Olgotrelvir | Differentiated Normal Human Bronchial Epithelial Cells | Omicron<br>BA.5                                  | Cell-based  | EC50 < 41<br>nM          | [5]       |
| Olgotrelvir | -                                                      | SARS-CoV-2<br>S protein<br>pseudotyped<br>rVSV   | Viral Entry | IC50 = 54.5 -<br>81.4 nM | [5]       |

Table 3: In Vivo Efficacy of Olgotrelvir in K18-hACE2 Transgenic Mice

| Parameter                                                      | Dosage                    | Effect                | Reference |
|----------------------------------------------------------------|---------------------------|-----------------------|-----------|
| Lung Viral Load                                                | 500 and 1000 mg/kg<br>BID | Significantly reduced | [5]       |
| Body Weight Loss                                               | 400-1000 mg/kg BID        | Prevented             | [6][7]    |
| Lung Pathology                                                 | 400-1000 mg/kg BID        | Reduced               | [6][7]    |
| Pro-inflammatory<br>Cytokine Release (IL-<br>6, TNF-α, GM-CSF) | 400 mg/kg                 | Blocked               | [6]       |



# **Signaling and Experimental Workflow Diagrams**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. mdpi.com [mdpi.com]
- 6. Rapid and Flexible Platform To Assess Anti-SARS-CoV-2 Antibody Neutralization and Spike Protein-Specific Antivirals PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SARS-CoV-2 infection of intestinal epithelia cells sensed by RIG-I and DHX-15 evokes innate immune response and immune cross-talk [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Olgotrelvir in High-Throughput Screening Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136762#olgotrelvir-in-high-throughput-screeningassays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com